(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 269398-88-1
VCID: VC2546486
InChI: InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

CAS No.: 269398-88-1

Cat. No.: VC2546486

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride - 269398-88-1

Specification

CAS No. 269398-88-1
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name (3R)-3-amino-4-naphthalen-1-ylbutanoic acid
Standard InChI InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1
Standard InChI Key VEJIDCKYNSOIIN-GFCCVEGCSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N
SMILES C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N

Introduction

Chemical Identity and Basic Properties

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a well-defined chemical entity with specific structural characteristics. Its identification parameters and physical properties have been thoroughly documented in chemical databases and literature.

Identification Parameters

The compound has specific identification parameters that distinguish it from other related chemical entities. These parameters are crucial for proper identification and characterization in laboratory settings.

Table 1: Basic Identification Parameters of (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

ParameterValue
CAS Number269398-88-1
MDL NumberMFCD01860935
Molecular FormulaC₁₄H₁₆ClNO₂
Molecular Weight265.74 g/mol
IUPAC Name(R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
SMILES NotationNC@@HCC1=C2C=CC=CC2=CC=C1.[H]Cl

The compound is registered under the CAS number 269398-88-1, which serves as a unique identifier in chemical databases and literature . Its molecular formula C₁₄H₁₆ClNO₂ indicates the presence of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in its structure .

Physical and Chemical Properties

The physical and chemical properties of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride determine its behavior in various experimental conditions and influence its applications in research.

The compound typically has a purity of approximately 95% when commercially produced for research purposes . Its molecular weight of 265.74 g/mol places it in the category of small molecule compounds, which are often favorable for drug development due to their potential for good bioavailability.

Structural Characteristics

The chemical structure of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride features several key elements that contribute to its chemical behavior and potential biological activities.

Stereochemistry and Configuration

One of the most distinctive features of this compound is its stereochemistry. The "(R)" designation indicates a specific spatial arrangement of atoms around the chiral carbon center, which is critical for its biological activity. This stereochemical configuration is typically achieved through careful synthesis procedures that ensure the correct orientation of functional groups.

The chirality of the molecule is centered at the carbon atom bearing the amino group. The R-configuration indicates that, according to the Cahn-Ingold-Prelog priority rules, the groups around this carbon are arranged in a specific three-dimensional orientation. This stereochemical feature is crucial for molecular recognition processes in biological systems.

Functional Groups and Molecular Features

The compound contains several key functional groups that contribute to its chemical reactivity and potential biological interactions:

  • A primary amino group (-NH₂) at the 3-position of the butanoic acid chain, which can participate in various reactions including amide formation and can act as a hydrogen bond donor in biological systems.

  • A carboxylic acid group (-COOH) that can form salts, esters, and amides, and can participate in hydrogen bonding as both a donor and acceptor.

  • A naphthalene ring system, which provides hydrophobic character and potential for π-π stacking interactions with aromatic amino acid residues in proteins or with DNA bases.

  • The hydrochloride salt form, which enhances water solubility compared to the free amine form, making it more suitable for aqueous applications in biological research.

Synthesis Methods

The preparation of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves sophisticated synthetic procedures that ensure both the correct structural arrangement and stereochemical purity.

Laboratory Scale Synthesis

Laboratory scale synthesis of this compound typically follows a multi-step approach that carefully controls the stereochemistry of the final product.

Chemical Reactivity

The chemical behavior of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is determined by its functional groups and structural features, which enable it to participate in various chemical transformations.

Common Reactions

The compound can undergo several types of chemical reactions due to its functional groups:

Reactions of the Amino Group

The primary amino group can participate in:

  • Amide formation: Reaction with acyl chlorides or anhydrides to form amide bonds

  • Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents

  • Sulfonamide formation: Reaction with sulfonyl chlorides

  • Protection reactions: Formation of carbamates or amides for synthetic purposes

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo:

  • Esterification: Reaction with alcohols to form esters

  • Amide formation: Reaction with amines to form amides

  • Reduction: Conversion to alcohols or aldehydes

  • Salt formation: Reaction with bases to form carboxylate salts

Reactions of the Naphthalene Ring

The naphthalene moiety can undergo:

  • Electrophilic aromatic substitution: Reactions such as halogenation, nitration, and sulfonation

  • Oxidation: Formation of naphthoquinones and related derivatives

  • Reduction: Hydrogenation of the aromatic system

Stability Considerations

The compound's stability is influenced by several factors:

  • The hydrochloride salt form provides enhanced stability compared to the free base form

  • Storage considerations typically include protection from light, moisture, and elevated temperatures

  • In solution, the compound may undergo hydrolysis or oxidation over time, necessitating freshly prepared solutions for critical applications

Applications in Research

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride serves various purposes in scientific research, particularly in the fields of medicinal chemistry and biochemical studies.

Medicinal Chemistry

In medicinal chemistry, this compound has several applications:

  • As a building block for the synthesis of more complex molecules with potential therapeutic properties

  • In structure-activity relationship studies to understand the importance of the naphthalene ring and amino acid moiety for biological activity

  • As a potential lead compound for the development of enzyme inhibitors

Biochemical Research

The compound has utility in biochemical research:

  • As a tool for studying enzyme mechanisms, particularly those involving amino acid binding sites

  • In protein-ligand interaction studies

  • For investigating the effects of aromatic ring systems on biological activity

Analytical Applications

In analytical chemistry, the compound may serve as:

  • A reference standard for chromatographic techniques

  • A model compound for method development in chiral separation

  • A structural analog for comparative studies

Biological Activity

Research suggests that (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride may possess various biological activities, making it relevant for pharmacological investigations.

Enzyme Inhibition Properties

One of the most notable biological activities attributed to this compound is enzyme inhibition. Of particular interest is its reported ability to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. This activity suggests potential applications in the development of cholesterol-lowering agents.

Table 2: Enzyme Inhibition Data

EnzymeIC₅₀ ValueInhibition Type
Squalene Synthase90 nMCompetitive

The compound's ability to inhibit squalene synthase with an IC₅₀ value of 90 nM indicates potent activity, warranting further investigation into its potential therapeutic applications.

Antimicrobial Activity

While specific data on the antimicrobial activity of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is limited in the provided search results, studies on related compounds with similar structural features suggest potential antimicrobial properties. The naphthalene ring system, in particular, is known to contribute to antimicrobial activity in various compounds.

Comparison with Similar Compounds

To better understand the unique properties of (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison with Enantiomer

The S-enantiomer, (S)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, differs only in the spatial arrangement of atoms around the chiral carbon. This seemingly minor difference can result in significantly different biological activities, as biological systems often interact differently with different stereoisomers.

Comparison with Positional Isomers

The positional isomer (R)-3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, where the butanoic acid chain is attached to the 2-position of the naphthalene ring rather than the 1-position, would have different geometric properties. This could affect how it interacts with biological targets, potentially resulting in different biological activities.

Comparison with Simpler Derivatives

Simpler derivatives, such as naphthalene-1-acetic acid or naphthalene-1-amine, lack the combination of functional groups present in (R)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride. This complex arrangement of functional groups in a specific three-dimensional orientation is likely crucial for its biological activities.

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